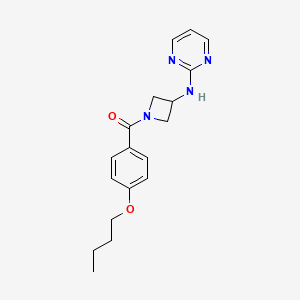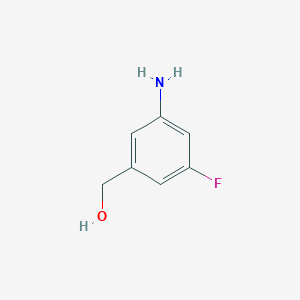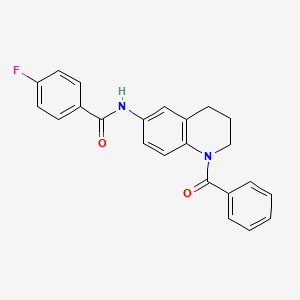
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Übersicht
Beschreibung
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a member of tetralins . It is a chemical compound with the molecular formula C12H13NO2 .
Molecular Structure Analysis
The molecular structure of “N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” consists of a tetrahydronaphthalene ring attached to an acetamide group . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Synthesis of Halogenated Compounds : Nguyen et al. (2003) describe a method for the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, leading to the synthesis of haloindanone and halotetralone derivatives. This process is significant for developing specialized organic compounds used in various chemical syntheses (Nguyen et al., 2003).
Enamide Synthesis from Ketones : Zhao et al. (2011) demonstrated the synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide from ketones. This method is relevant for producing enamides, which are valuable in the creation of enantiomerically pure amines (Zhao et al., 2011).
Medicinal Chemistry and Pharmacology
Anticancer Agents : Altıntop et al. (2018) explored the synthesis of oxadiazole derivatives, including compounds with the tetrahydronaphthalene moiety, showing potential as anticancer agents against various cell lines. These compounds also exhibited Akt and FAK inhibitory activities, highlighting their potential in cancer treatment (Altıntop et al., 2018).
MMP-9 Inhibitors : Özdemir et al. (2017) synthesized oxadiazole, thiadiazole, and triazole derivatives with tetrahydronaphthalene components, investigating their effects on cancer cell lines. They discovered that some derivatives were effective MMP-9 inhibitors, suggesting a role in cancer therapy (Özdemir et al., 2017).
Antifungal Activity : Turan-Zitouni et al. (2013) synthesized hydrazide derivatives including the tetrahydronaphthalene structure and evaluated their antifungal activity. Some derivatives showed significant activity against Candida strains, indicating their potential in antifungal drug development (Turan-Zitouni et al., 2013).
Biochemical Research
Macrophage Activation Studies : Gurkan et al. (2011) studied novel tetrahydronaphthalene derivatives to assess their effects on macrophage activation, providing insights into immune response modulation (Gurkan et al., 2011).
Apoptotic Effects on Leukemia Cells : Koç et al. (2017) investigated the apoptotic effects of tetrahydronaphthalene derivatives on K562 leukemia cells. Their findings contribute to understanding the potential therapeutic applications of these compounds in leukemia treatment (Koç et al., 2017).
Eigenschaften
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWITZVQYQPVXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

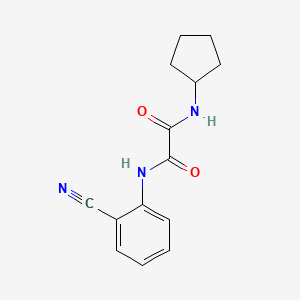
![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)
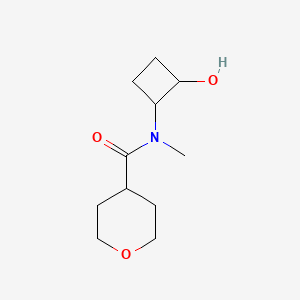


![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)
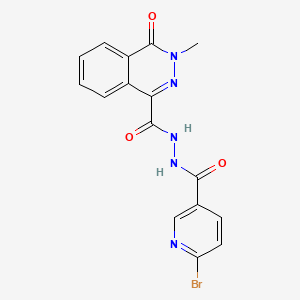
![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
